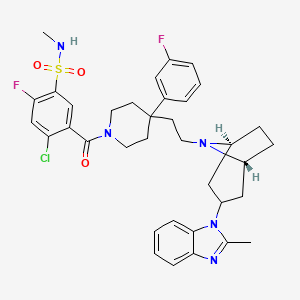

GSK163929

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C36H40ClF2N5O3S |

|---|---|

Molekulargewicht |

696.2 g/mol |

IUPAC-Name |

4-chloro-2-fluoro-5-[4-(3-fluorophenyl)-4-[2-[(1R,5S)-3-(2-methylbenzimidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]piperidine-1-carbonyl]-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C36H40ClF2N5O3S/c1-23-41-32-8-3-4-9-33(32)44(23)28-19-26-10-11-27(20-28)43(26)17-14-36(24-6-5-7-25(38)18-24)12-15-42(16-13-36)35(45)29-21-34(48(46,47)40-2)31(39)22-30(29)37/h3-9,18,21-22,26-28,40H,10-17,19-20H2,1-2H3/t26-,27+,28? |

InChI-Schlüssel |

AWXQYTLSBPWDMJ-FITHBNAOSA-N |

Isomerische SMILES |

CC1=NC2=CC=CC=C2N1C3C[C@H]4CC[C@@H](C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC)C7=CC(=CC=C7)F |

Kanonische SMILES |

CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC)C7=CC(=CC=C7)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacology and Toxicology of GSK163929

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK163929 is a novel, potent, and orally bioavailable antagonist of the C-C chemokine receptor 5 (CCR5). Developed by GlaxoSmithKline, this small molecule inhibitor was identified as a promising candidate for the treatment of Human Immunodeficiency Virus-1 (HIV-1) infection. By blocking the CCR5 co-receptor, this compound prevents the entry of R5-tropic HIV-1 into host cells, a critical step in the viral lifecycle. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, based on publicly available preclinical data.

Pharmacology

Mechanism of Action

This compound functions as a non-competitive antagonist of the human CCR5 receptor. HIV-1 entry into host T-cells and macrophages is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary receptor, CD4. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. This compound binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor that prevents its interaction with gp120. This allosteric inhibition effectively blocks the fusion of the viral and cellular membranes, thereby preventing viral entry.

The Core of GSK163090's Interaction with Serotonin and Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of GSK163090, a potent and selective antagonist for the 5-HT1A, 5-HT1B, and 5-HT1D serotonin receptors, with additional activity at dopamine D2 and D3 receptors. The information presented herein is intended to support further research and drug development efforts by providing a comprehensive overview of the compound's receptor interaction profile, the methodologies used to determine these interactions, and the signaling pathways it modulates. It is highly probable that the query for "GSK163929" contained a typographical error, and this document pertains to the well-characterized compound GSK163090.

Quantitative Binding Affinity Data

The binding affinity of GSK163090 has been determined through in vitro radioligand competition binding assays. The data, presented as pKi values, quantify the compound's potency at its target receptors. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | Binding Affinity (pKi) |

| Serotonin Receptors | |

| 5-HT1A | 9.4 |

| 5-HT1B | 8.5 |

| 5-HT1D | 9.7 |

| Dopamine Receptors | |

| D2 | 6.3 |

| D3 | 6.7 |

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity of unlabeled compounds like GSK163090 is typically achieved through radioligand competition binding assays. This method measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor. The following is a representative protocol for such an assay, which would be adapted for each specific receptor subtype.

Materials and Reagents

-

Membrane Preparations: Cell membranes expressing the human recombinant 5-HT1A, 5-HT1B, 5-HT1D, dopamine D2, or D3 receptors.

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT1A, [¹²⁵I]GTI for 5-HT1B/1D, [³H]Spiperone for D2/D3).

-

Test Compound: GSK163090.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl₂, CaCl₂).

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

-

Scintillation Cocktail: For detection of the radioisotope.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Filtration Apparatus: A cell harvester or similar vacuum filtration system.

-

Scintillation Counter: To measure radioactivity.

Assay Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of GSK163090 in assay buffer to cover a wide concentration range.

-

Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd value for the receptor.

-

Prepare the membrane suspension in assay buffer to a predetermined optimal protein concentration.

-

-

Incubation:

-

In a 96-well plate, combine the membrane preparation, the radioligand, and either assay buffer (for total binding), a specific concentration of GSK163090, or the non-specific binding control.

-

The total assay volume is typically between 100 and 250 µL.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow for a period of equilibration.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the GSK163090 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of GSK163090 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The pKi is then calculated as the negative logarithm of the Ki.

-

Caption: Workflow for a Radioligand Competition Binding Assay.

Signaling Pathways Modulated by GSK163090

As an antagonist, GSK163090 blocks the downstream signaling cascades that are normally initiated by the binding of the endogenous ligand, serotonin, to the 5-HT1A, 5-HT1B, and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).

5-HT1A Receptor Signaling Pathway (Inhibited by GSK163090)

The 5-HT1A receptor is involved in the regulation of mood and anxiety. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[1][2] Additionally, the βγ-subunits of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.[1]

Caption: 5-HT1A Receptor Signaling Pathway Blockade by GSK163090.

5-HT1B and 5-HT1D Receptor Signaling Pathways (Inhibited by GSK163090)

Caption: 5-HT1B/1D Receptor Signaling Pathway Blockade by GSK163090.

References

- 1. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Discovery and Synthesis of GSK163090

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of GSK163090, a potent and selective 5-HT1A/1B/1D receptor antagonist. The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction

GSK163090, chemically known as 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone, is an investigational compound identified by GlaxoSmithKline. It was developed as a selective antagonist for the serotonin 1A, 1B, and 1D receptors. These receptors, particularly the 5-HT1A and 5-HT1B autoreceptors, play a crucial role in the negative feedback regulation of serotonin release. By blocking these autoreceptors, GSK163090 is hypothesized to produce a rapid increase in synaptic serotonin levels, potentially leading to a faster onset of antidepressant and anxiolytic effects compared to traditional selective serotonin reuptake inhibitors (SSRIs).

The discovery of GSK163090 stemmed from a lead optimization program aimed at identifying a selective 5-HT1 receptor pan-antagonist with drug-like properties. The starting point was a dual-acting 5-HT1 antagonist/SSRI lead compound. Through systematic medicinal chemistry efforts, the SSRI activity was successfully removed while maintaining potent affinity for the 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1][2]

Synthesis of GSK163090

The synthesis of GSK163090 can be accomplished through a multi-step process as detailed in the primary scientific literature. The key steps involve the formation of the piperazine and imidazolidinone moieties and their subsequent coupling.

Experimental Protocol: Synthesis of 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090)

A detailed synthetic route is outlined in the Journal of Medicinal Chemistry, 2010, Vol. 53, No. 23. The general approach involves the preparation of two key intermediates: 1-(2-methyl-5-quinolinyl)piperazine and 1-(3-(2-bromoethyl)phenyl)-2-imidazolidinone. The final step is the alkylation of the piperazine with the bromoethylphenyl-imidazolidinone derivative.

Note: The following is a generalized representation of the synthetic scheme and requires access to the full publication for specific reaction conditions, reagents, and purification methods.

Caption: Generalized synthetic workflow for GSK163090.

Quantitative Data

The pharmacological profile of GSK163090 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Receptor Binding Affinities and Functional Activity

| Target | Binding Affinity (pKi) | Functional Activity (pA2/pIC50) |

| Human 5-HT1A | 9.4 | 9.1 (pA2) |

| Human 5-HT1B | 8.5 | 8.2 (pA2) |

| Human 5-HT1D | 9.7 | 9.5 (pA2) |

| Human Serotonin Transporter (SerT) | 6.1 | - |

| Human Dopamine D2 Receptor | < 6.0 | - |

| Human Dopamine D3 Receptor | < 6.0 | - |

| Human α1A-Adrenergic Receptor | 7.1 | 6.9 (pIC50) |

Data extracted from Leslie et al., J Med Chem, 2010.

Table 2: Preclinical Pharmacokinetic Profile in Rats

| Parameter | Intravenous (0.5 mg/kg) | Oral (2 mg/kg) |

| Clearance (mL/min/kg) | 23 | - |

| Volume of Distribution (L/kg) | 5.8 | - |

| Half-life (h) | 3.0 | 4.1 |

| Cmax (ng/mL) | - | 138 |

| Tmax (h) | - | 1.5 |

| Oral Bioavailability (%) | - | 65 |

Data extracted from Leslie et al., J Med Chem, 2010.

Table 3: In Vivo Efficacy Data

| Animal Model | Endpoint | Dose | Result |

| Rat Forced Swim Test | Immobility Time | 3, 10, 30 mg/kg p.o. | Significant reduction at 10 and 30 mg/kg |

| Rat Marble Burying Assay | Number of Marbles Buried | 3, 10, 30 mg/kg p.o. | Significant reduction at 10 and 30 mg/kg |

Data extracted from Leslie et al., J Med Chem, 2010.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide an overview of the key assays used to characterize GSK163090.

Radioligand Binding Assays

Objective: To determine the binding affinity of GSK163090 for various receptors and transporters.

General Procedure:

-

Cell membranes expressing the target receptor (e.g., CHO-K1 cells for human 5-HT1A, 5-HT1B, 5-HT1D) are prepared.

-

Membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]GTI for 5-HT1B, [3H]5-HT for 5-HT1D) and varying concentrations of the test compound (GSK163090).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC50 values are calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the effect of GSK163090 on extracellular serotonin levels in the brain of freely moving rats.

General Procedure:

-

Guide cannulae are surgically implanted into the desired brain region (e.g., ventral hippocampus) of anesthetized rats.

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Dialysate samples are collected at regular intervals before and after the administration of GSK163090 or vehicle.

-

The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Changes in extracellular serotonin levels are expressed as a percentage of the baseline pre-drug administration levels.

Signaling Pathways

GSK163090 exerts its pharmacological effects by antagonizing the 5-HT1A, 5-HT1B, and 5-HT1D receptors. These are all G protein-coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the inhibitory G protein, Gi/o.

5-HT1A Receptor Signaling Pathway

Caption: Simplified 5-HT1A receptor signaling pathway.

5-HT1B Receptor Signaling Pathway

Caption: Simplified 5-HT1B receptor signaling pathway.

5-HT1D Receptor Signaling Pathway

Caption: Simplified 5-HT1D receptor signaling pathway.

Clinical Development

GSK163090 has been investigated in early-phase clinical trials to assess its safety, tolerability, and pharmacokinetic profile in humans. Publicly available information from clinical trial registries (e.g., ClinicalTrials.gov) indicates the completion of Phase I studies (NCT00536679, NCT00559299) and a Phase II study in patients with major depressive disorder (NCT00896363). The detailed results of these trials have not been fully published in peer-reviewed literature.

Conclusion

GSK163090 is a potent and selective 5-HT1A/1B/1D receptor antagonist that emerged from a focused medicinal chemistry effort. Its preclinical profile demonstrates the desired pharmacological activity of blocking serotonin autoreceptors, leading to increased synaptic serotonin levels. This technical guide has provided a summary of its discovery, synthesis, quantitative pharmacological data, and the signaling pathways through which it is proposed to act. Further disclosure of clinical trial data will be necessary to fully understand the therapeutic potential of GSK163090.

References

GSK163929: A Technical Guide to a Novel CCR5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK163929 is a potent, orally bioavailable small molecule antagonist of the C-C chemokine receptor type 5 (CCR5). Developed by GlaxoSmithKline, this compound emerged from a lead optimization program aimed at identifying novel anti-HIV agents with improved potency and a favorable safety profile, particularly concerning the human Ether-a-go-go-Related Gene (hERG) potassium channel. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols for key assays, and a discussion of its development and eventual discontinuation. Visualizations of the relevant biological pathways and experimental workflows are provided to facilitate understanding.

Introduction to CCR5 and its Role in HIV-1 Entry

The C-C chemokine receptor type 5 (CCR5) is a member of the G protein-coupled receptor (GPCR) family and is primarily expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells.[1] Its natural ligands are the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). The interaction of these chemokines with CCR5 mediates the migration of these immune cells to sites of inflammation.

Crucially, CCR5 also serves as a major co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus-1 (HIV-1) into host cells.[1] The process of viral entry is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of a target T-cell. This initial binding event induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 transmembrane protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell's cytoplasm.[1] Individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) are largely resistant to R5 HIV-1 infection, highlighting the critical role of this receptor in viral transmission and pathogenesis.

This compound: Mechanism of Action

This compound is a non-competitive antagonist of CCR5. It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event induces and stabilizes a conformation of the receptor that is not recognized by the HIV-1 gp120 envelope glycoprotein, thereby allosterically inhibiting the gp120-CCR5 interaction. By blocking this crucial step in the viral entry cascade, this compound effectively prevents R5-tropic HIV-1 from infecting host cells.

Quantitative Preclinical Data

The following tables summarize the key in vitro potency and pharmacokinetic data for this compound.

Table 1: In Vitro Anti-HIV-1 Potency of this compound [2]

| Cell Line | Virus Strain | IC50 (nM) |

| HOS (Human Osteosarcoma) | HIV-1 Ba-L | 4.26 |

| PBL (Peripheral Blood Lymphocytes) | HIV-1 Ba-L | 3.47 |

Table 2: In Vitro hERG Inhibition Profile of this compound

| Assay Type | IC50 (µM) |

| Patch Clamp | >30 |

Table 3: Preclinical Pharmacokinetic Profile of this compound

| Species | Dosing Route | Bioavailability (%) | Half-life (t½) (h) |

| Rat | Oral | [Data not available] | [Data not available] |

| Dog | Oral | [Data not available] | [Data not available] |

Experimental Protocols

CCR5 Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity of a test compound for the CCR5 receptor by measuring its ability to compete with the binding of a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human CCR5

-

[125I]-MIP-1α (radioligand)

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

This compound (test compound)

-

Non-labeled MIP-1α (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a suspension of CCR5-expressing HEK293 cell membranes.

-

In a 96-well plate, add a fixed concentration of [125I]-MIP-1α.

-

Add varying concentrations of this compound to the wells.

-

For the determination of non-specific binding, add a high concentration of non-labeled MIP-1α to a set of wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

HIV-1 Pseudovirus Entry Assay

This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells. It utilizes pseudoviruses that are capable of a single round of infection.

Materials:

-

HEK293T cells (for pseudovirus production)

-

An HIV-1 backbone plasmid lacking the env gene but containing a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-).

-

An expression plasmid for the HIV-1 Ba-L envelope glycoprotein (gp160).

-

HeLa cells engineered to express CD4, CCR5, and a luciferase reporter gene (e.g., TZM-bl cells).

-

Cell culture media and reagents.

-

This compound (test compound).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 backbone plasmid and the Ba-L envelope expression plasmid.

-

Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.

-

Filter the supernatant to remove cellular debris and determine the viral titer.

-

Inhibition Assay: Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with serial dilutions of this compound for 1 hour at 37°C.

-

Add a standardized amount of HIV-1 Ba-L pseudovirus to each well.

-

Incubate the plate for 48 hours at 37°C.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

hERG Potassium Channel Patch Clamp Assay

This electrophysiological assay directly measures the effect of a compound on the function of the hERG potassium channel, which is crucial for cardiac repolarization.

Materials:

-

HEK293 cells stably expressing the hERG channel.

-

Patch clamp rig (amplifier, micromanipulators, perfusion system).

-

Borosilicate glass capillaries for pipette fabrication.

-

Intracellular and extracellular recording solutions.

-

This compound (test compound).

-

Data acquisition and analysis software.

Procedure:

-

Culture hERG-expressing HEK293 cells on coverslips.

-

On the day of recording, place a coverslip in the recording chamber on the stage of an inverted microscope.

-

Pull a glass micropipette to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Under microscopic guidance, approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

-

Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.

-

Record baseline hERG currents in the absence of the compound.

-

Perfuse the cell with increasing concentrations of this compound and record the hERG currents at each concentration.

-

Measure the amplitude of the tail current at each concentration and calculate the percentage of inhibition to determine the IC50 value.

Signaling Pathways and Experimental Workflows

CCR5 Signaling and HIV-1 Entry

Caption: HIV-1 entry and the inhibitory action of this compound.

Experimental Workflow for In Vitro Potency Assessment

Caption: Workflow for the in vitro characterization of this compound.

Development and Discontinuation

This compound was identified through a medicinal chemistry effort aimed at improving the potency and reducing the hERG liability of earlier lead compounds. The introduction of a secondary sulfonamide substituent was a key structural modification that led to enhanced anti-HIV activity and a significantly improved hERG profile.[1] Preclinical studies demonstrated excellent pharmacokinetic properties and a good short-term safety profile in animal models.[2]

Despite these promising preclinical results, the clinical development of this compound was halted. The specific reasons for the discontinuation have not been extensively published in the peer-reviewed literature, but it is reported that toxicity concerns arose during further investigation. The nature of this toxicity has not been publicly disclosed.

Conclusion

This compound represents a significant achievement in the medicinal chemistry of CCR5 antagonists, demonstrating that high potency against HIV-1 can be achieved while mitigating off-target effects on the hERG channel. The in-depth data and methodologies presented in this guide provide valuable insights for researchers in the fields of HIV drug discovery and GPCR pharmacology. Although its clinical development was not pursued, the story of this compound underscores the complex challenges in drug development and serves as an important case study for the optimization of small molecule therapeutics.

References

- 1. Novel 4,4-disubstituted piperidine-based C-C chemokine receptor-5 inhibitors with high potency against human immunodeficiency virus-1 and an improved human ether-a-go-go related gene (hERG) profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of GSK163929: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK163929 is a potent and selective C-C chemokine receptor type 5 (CCR5) antagonist that demonstrated significant anti-HIV-1 activity in preclinical studies. Developed by GlaxoSmithKline, this small molecule inhibitor was identified through a modular, high-throughput chemistry approach aimed at optimizing a novel class of CCR5 antagonists. While showing promise with excellent pharmacokinetic properties and high potency against HIV-1, its clinical development was halted due to toxicity concerns. This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its biological activity, the experimental protocols used for its assessment, and the underlying signaling pathways.

Core Compound Activity

This compound is a 4,4-disubstituted piperidine derivative designed to be a potent antagonist of the CCR5 receptor, a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry and subsequent replication.

Data Presentation

The in vitro potency of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data reported for this compound.

| Assay Type | Cell Line/System | Virus Strain | Endpoint | Value (nM) | Reference |

| Anti-HIV-1 Activity | HOS (Human Osteosarcoma) Cells | HIV-1 Ba-L | IC50 | 4.26 | [1] |

| Anti-HIV-1 Activity | PBL (Peripheral Blood Lymphocyte) Cells | HIV-1 Ba-L | IC50 | 3.47 | [1] |

Signaling Pathway

This compound exerts its antiviral effect by modulating the signaling pathway associated with the CCR5 receptor. CCR5 is a G protein-coupled receptor (GPCR) that, upon binding its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), initiates a cascade of intracellular events. In the context of HIV-1 infection, the binding of the viral gp120 to the CD4 receptor on a host T-cell or macrophage induces a conformational change in gp120, exposing a binding site for CCR5. The subsequent interaction with CCR5 triggers membrane fusion and viral entry. This compound, as a CCR5 antagonist, blocks this crucial interaction.

Experimental Protocols

The in vitro characterization of this compound involved a series of standard and specialized assays to determine its potency, selectivity, and potential liabilities.

CCR5 Radioligand Binding Assay

This assay is designed to determine the binding affinity of this compound to the CCR5 receptor.

-

Objective: To quantify the affinity (Ki) of this compound for the CCR5 receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CCR5 receptor.

-

Radioligand: A radiolabeled CCR5 ligand, typically [125I]MIP-1α or another suitable radiolabeled chemokine, is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Anti-HIV-1 Cellular Assay

This assay measures the ability of this compound to inhibit HIV-1 replication in a cellular context.

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 infection in different cell types.

-

Methodology:

-

Cell Culture: Target cells, such as peripheral blood mononuclear cells (PBMCs) or a susceptible cell line like HOS-CD4-CCR5, are cultured.

-

Compound Treatment: Cells are pre-incubated with a range of concentrations of this compound.

-

Viral Infection: The cells are then infected with a known amount of an R5-tropic HIV-1 strain (e.g., HIV-1 Ba-L).

-

Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication.

-

Endpoint Measurement: Viral replication is quantified by measuring the level of the viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value is calculated as the concentration of this compound that reduces p24 production by 50% compared to untreated control cultures.

-

hERG Inhibition Assay

This assay is crucial for assessing the potential cardiotoxicity of a drug candidate by measuring its effect on the hERG potassium channel.

-

Objective: To determine the IC50 of this compound for the hERG (human Ether-à-go-go-Related Gene) potassium channel.

-

Methodology (Automated Patch Clamp):

-

Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.

-

Patch Clamp: Whole-cell patch clamp recordings are performed using an automated platform.

-

Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG channel currents.

-

Compound Application: this compound is applied at various concentrations to the cells while recording the hERG current.

-

Current Measurement: The peak tail current upon repolarization is measured before and after the application of the compound.

-

Data Analysis: The percentage of current inhibition is calculated for each concentration, and the IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

-

Cell Viability Assay

This assay is performed to assess the general cytotoxicity of the compound.

-

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).

-

Methodology (MTT Assay):

-

Cell Seeding: The same cell lines used in the antiviral assays are seeded in 96-well plates.

-

Compound Incubation: Cells are incubated with a range of concentrations of this compound for a period comparable to the antiviral assay.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The CC50 value is calculated as the concentration of this compound that reduces the absorbance by 50% compared to untreated cells.

-

Conclusion

This compound is a potent CCR5 antagonist with low nanomolar anti-HIV-1 activity in vitro. Its characterization involved a comprehensive suite of assays to determine its binding affinity, antiviral potency, and potential off-target effects. While the compound demonstrated a promising preclinical profile in terms of potency and pharmacokinetics, its development was ultimately discontinued. The data and methodologies presented in this guide provide a valuable case study for researchers in the field of antiviral drug discovery and highlight the critical importance of thorough in vitro characterization in the early stages of drug development.

References

GSK163090: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK163090, also known as 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone, is a potent and selective antagonist of the serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1] Developed as a potential fast-onset antidepressant and anxiolytic, its biological activity has been characterized through a series of in vitro and in vivo studies. This guide provides a comprehensive overview of the key biological activity data, detailed experimental protocols, and the signaling pathways associated with its mechanism of action.

Quantitative Biological Data

The biological activity of GSK163090 has been quantified through various in vitro assays, demonstrating its high affinity and selectivity for the 5-HT1A/B/D receptors.

Table 1: In Vitro Receptor Binding Affinities of GSK163090

| Receptor/Transporter | pKi |

| 5-HT1A | 9.4[1] |

| 5-HT1B | 8.5[1] |

| 5-HT1D | 9.7[1] |

| Serotonin Reuptake Transporter (SERT) | 6.1[1] |

Table 2: In Vitro Functional Activity of GSK163090

| Assay | Activity | pIC50 |

| Phenylephrine-induced contraction of rabbit aorta | Functional Antagonism | 6.9 |

Table 3: In Vivo Activity of GSK163090

| Animal Model | Assay | ED50 |

| Male Sprague-Dawley rats | 8-OH-DPAT-induced hyperlocomotor activity | 0.03 - 1 mg/kg[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of GSK163090.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (pKi) of GSK163090 for various serotonin receptors and the serotonin transporter.

Objective: To quantify the affinity of GSK163090 for 5-HT1A, 5-HT1B, 5-HT1D receptors and the serotonin transporter (SERT).

Methodology:

-

Receptor/Transporter Preparation: Membranes from cells recombinantly expressing the human 5-HT1A, 5-HT1B, 5-HT1D receptors or the human serotonin transporter were used.

-

Radioligands:

-

5-HT1A: [³H]-8-OH-DPAT

-

5-HT1B: [¹²⁵I]-GTI

-

5-HT1D: [³H]-GR125743

-

SERT: [³H]-Citalopram

-

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl₂, CaCl₂).

-

Incubation: A constant concentration of the radioligand and varying concentrations of the test compound (GSK163090) were incubated with the receptor/transporter preparation at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture was rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters were then washed with ice-cold assay buffer.

-

Detection: The amount of radioactivity trapped on the filters was quantified using a scintillation counter.

-

Data Analysis: Competition binding curves were generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) were determined by nonlinear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay: Phenylephrine-Induced Contraction of Rabbit Aorta

This ex vivo assay was used to assess the functional antagonist activity of GSK163090 at α1-adrenergic receptors.

Objective: To determine the ability of GSK163090 to inhibit the contractile response induced by the α1-adrenergic agonist phenylephrine in an isolated tissue preparation.

Methodology:

-

Tissue Preparation: Thoracic aortas were isolated from male New Zealand White rabbits. The endothelium was removed, and the aorta was cut into rings.

-

Experimental Setup: The aortic rings were mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂. The rings were connected to isometric force transducers to record changes in tension.

-

Procedure:

-

The aortic rings were allowed to equilibrate under a resting tension.

-

A cumulative concentration-response curve to phenylephrine was established to determine the maximal contractile response.

-

After washing, the tissues were incubated with various concentrations of GSK163090 for a predetermined period.

-

A second cumulative concentration-response curve to phenylephrine was then generated in the presence of GSK163090.

-

-

Data Analysis: The antagonistic effect of GSK163090 was quantified by calculating the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. A pIC50 value, the negative logarithm of the molar concentration of the antagonist that produces 50% inhibition of the maximal agonist response, was also determined.

In Vivo Behavioral Assay: 8-OH-DPAT-Induced Hyperlocomotor Activity in Rats

This in vivo model was used to assess the central 5-HT1A receptor antagonist activity of GSK163090.

Objective: To evaluate the ability of GSK163090 to block the increase in locomotor activity induced by the 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).

Methodology:

-

Animals: Male Sprague-Dawley rats were used.

-

Apparatus: Locomotor activity was measured in an open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.

-

Procedure:

-

Rats were habituated to the testing environment.

-

GSK163090 was administered orally (p.o.) or via another relevant route at various doses.

-

After a specific pretreatment time, the 5-HT1A agonist 8-OH-DPAT was administered subcutaneously (s.c.).

-

Locomotor activity was then recorded for a defined period (e.g., 60 minutes).

-

-

Data Analysis: The total locomotor activity counts were compared between different treatment groups. The dose of GSK163090 that produced a 50% inhibition of the 8-OH-DPAT-induced hyperlocomotion (ED50) was calculated.

Signaling Pathways and Experimental Workflows

The antagonist activity of GSK163090 at 5-HT1A, 5-HT1B, and 5-HT1D receptors interrupts the canonical Gαi/o-coupled signaling cascade.

Diagram 1: 5-HT1A/B/D Receptor Signaling Pathway

Caption: Antagonism of 5-HT1A/B/D receptors by GSK163090.

Diagram 2: Radioligand Binding Assay Workflow

Caption: Workflow for determining receptor binding affinity.

Diagram 3: In Vivo 8-OH-DPAT-Induced Hyperlocomotion Workflow

Caption: Workflow for in vivo assessment of 5-HT1A antagonism.

Conclusion

GSK163090 is a well-characterized 5-HT1A/1B/1D receptor antagonist with high potency and selectivity. The data presented in this guide, derived from standard and robust in vitro and in vivo pharmacological assays, provide a strong foundation for its further investigation and development. The detailed experimental protocols and workflow diagrams offer a clear understanding of the methodologies employed in its biological characterization. This information is critical for researchers and drug development professionals working on novel therapeutics for depression, anxiety, and other CNS disorders where modulation of the serotonergic system is a key therapeutic strategy.

References

Methodological & Application

Application Note: In Vitro Cellular Assay for a Hypothetical Serotonin Receptor Agonist

Introduction

This document provides a detailed protocol for an in vitro cell-based assay to characterize the activity of a hypothetical compound, herein referred to as Compound X, a putative serotonin receptor agonist. The following protocols describe the necessary steps to determine the compound's potency (EC50) in a functional cell-based assay and its effect on cell viability (IC50). These methods are fundamental in early-stage drug discovery to assess the efficacy and potential cytotoxicity of a novel compound.

Data Presentation

The quantitative results from the described assays should be summarized for clear interpretation and comparison.

Table 1: Potency and Cytotoxicity of Compound X

| Assay Type | Cell Line | Parameter | Value (nM) |

| Calcium Flux Assay | HEK293 (h5-HT2A) | EC50 | Data to be determined |

| Cell Viability (MTT) | HEK293 | IC50 | Data to be determined |

Experimental Protocols

1. Functional Characterization: Calcium Flux Assay

This protocol outlines the procedure to measure the intracellular calcium mobilization following the activation of a Gq-coupled receptor, such as the serotonin 2A receptor (5-HT2A), by an agonist.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor (HEK293-h5-HT2A)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Compound X stock solution (e.g., 10 mM in DMSO)

-

Serotonin (5-HT) as a reference agonist

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Culture: Culture HEK293-h5-HT2A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells per well and incubate for 24 hours.

-

Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS with 20 mM HEPES and Pluronic F-127. Remove the culture medium from the cells and add the dye-loading solution to each well. Incubate for 1 hour at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of Compound X and serotonin in HBSS.

-

Calcium Flux Measurement:

-

Wash the cells with HBSS to remove excess dye.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Add the different concentrations of Compound X or serotonin to the respective wells.

-

Immediately begin kinetic measurement of fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) for 2-3 minutes.

-

-

Data Analysis: The change in fluorescence intensity from baseline is used to determine the agonist response. Plot the dose-response curve and calculate the EC50 value for Compound X.

2. Cytotoxicity Assessment: MTT Assay

This protocol is designed to assess the effect of Compound X on cell viability by measuring the metabolic activity of the cells.

Materials:

-

HEK293 cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Compound X stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Compound X in culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for 48 hours at 37°C.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value for Compound X.

Visualizations

Below are diagrams representing the signaling pathway and experimental workflow.

Caption: Serotonin Receptor Signaling Pathway.

Caption: Calcium Flux Assay Workflow.

Application Notes and Protocols for GSK1630929 in Primary Cell Cultures

Note to the Reader: Extensive searches for the compound "GSK1630929" did not yield any specific publicly available information. This designation may represent an internal development code, a typographical error, or a compound that has not been disclosed in scientific literature or public databases. The following application notes and protocols are provided as a generalized framework for the use of a novel small molecule inhibitor in primary cell culture, based on common practices. It is imperative to substitute the placeholder information with the correct data for the specific compound being used.

Introduction

Primary cells, derived directly from tissues, offer a more physiologically relevant model for cellular and disease research compared to immortalized cell lines. The application of small molecule inhibitors, such as the hypothetical GSK1630929, in these cultures is a critical component of drug discovery and basic research, allowing for the elucidation of cellular signaling pathways and the assessment of therapeutic potential. This document provides a detailed guide for the utilization of a novel compound in primary cell cultures, covering essential protocols from initial cell handling to downstream analysis.

Compound Information (Placeholder)

| Parameter | Description |

| Compound Name | GSK1630929 (Hypothetical) |

| Target(s) | [To be determined based on actual compound information] |

| Mechanism of Action | [To be determined based on actual compound information] |

| Molecular Weight | [Insert Molecular Weight] g/mol |

| Solubility | Soluble in DMSO at [Concentration], soluble in aqueous media at [Concentration] |

| Storage | Store at -20°C or -80°C as a solid or in a stock solution. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

Preparation of Stock Solutions

A concentrated stock solution is essential for accurate and reproducible dosing in cell culture experiments.

Materials:

-

GSK1630929 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or vials

Protocol:

-

Calculate the required mass of GSK1630929 to prepare a high-concentration stock solution (e.g., 10 mM).

-

Weigh the compound accurately in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Primary Cell Culture and Treatment

The following is a general protocol for treating adherent primary cells. Specific cell types may require specialized media and handling procedures.

Materials:

-

Cryopreserved primary cells (e.g., primary human hepatocytes, neurons, etc.)

-

Complete growth medium (specific to the cell type)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA or other dissociation reagents

-

Cell culture flasks or plates

-

GSK1630929 stock solution

Protocol:

-

Thawing of Primary Cells:

-

Rapidly thaw the cryopreserved vial of primary cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

-

Centrifuge at a low speed (e.g., 100-200 x g) for 5-10 minutes to pellet the cells.

-

Gently aspirate the supernatant, which contains cryoprotectant.

-

Resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

-

Cell Seeding:

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into the appropriate culture vessel at the desired density. This will vary depending on the cell type and the duration of the experiment.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO₂.

-

Allow the cells to adhere and recover for at least 24 hours before treatment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the GSK1630929 stock solution in complete growth medium to achieve the final desired concentrations.

-

Important: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of GSK1630929 or the vehicle control.

-

Return the cells to the incubator for the desired treatment duration.

-

Cell Viability and Proliferation Assay (Example: MTT Assay)

This assay is used to assess the effect of the compound on cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate reader

Protocol:

-

Seed primary cells in a 96-well plate and treat with a range of GSK1630929 concentrations as described above.

-

At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well and incubate until the formazan crystals are completely dissolved.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical IC50 Values of GSK1630929 in Various Primary Cell Types

| Primary Cell Type | Seeding Density (cells/cm²) | Treatment Duration (hours) | IC50 (µM) |

| Human Umbilical Vein Endothelial Cells (HUVECs) | [Value] | 48 | [Value] |

| Primary Human Hepatocytes | [Value] | 72 | [Value] |

| Rat Cortical Neurons | [Value] | 24 | [Value] |

| Mouse Splenocytes | [Value] | 48 | [Value] |

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Caption: A generalized workflow for the treatment of primary cell cultures with a small molecule inhibitor.

Caption: A hypothetical signaling pathway illustrating the inhibitory action of GSK1630929.

Application Notes and Protocols: GSK3839919 in Animal Models for HIV Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3839919 is a potent, second-generation allosteric integrase inhibitor (ALLINI) of HIV-1, representing a promising class of antiretroviral compounds with a novel mechanism of action.[1] Unlike traditional integrase strand transfer inhibitors (INSTIs), ALLINIs bind to a different site on the integrase enzyme, leading to the disruption of multiple stages of the viral lifecycle.[1] These application notes provide a summary of the preclinical data for GSK3839919 in various animal models, along with detailed protocols for key experimental procedures. The information is intended to guide researchers in the further investigation and development of this and similar compounds.

It is important to note that while extensive in vitro and pharmacokinetic data in animal models are available, to date, there is no publicly available information on the in vivo efficacy of GSK3839919 in HIV-infected animal models such as SIV-infected macaques or humanized mice.

Mechanism of Action

GSK3839919 is an allosteric inhibitor of HIV-1 integrase. It binds to the LEDGF/p75 binding pocket of the integrase catalytic core domain. This binding has a dual effect on the viral lifecycle:

-

Late-Stage Inhibition: The primary mechanism of action is the induction of aberrant integrase multimerization during virion maturation. This disrupts the proper formation of the viral core, resulting in the production of non-infectious viral particles.

-

Early-Stage Inhibition: To a lesser extent, GSK3839919 can also inhibit the catalytic activity of integrase and its interaction with the host protein LEDGF/p75, which is crucial for the integration of the viral DNA into the host genome.

Below is a diagram illustrating the proposed mechanism of action of GSK3839919.

Caption: Mechanism of action of GSK3839919.

Quantitative Data

The following tables summarize the in vitro antiviral activity and pharmacokinetic parameters of GSK3839919 (referred to as compound 22 in the source publication) and a precursor compound (12 ) in various animal models.[1]

Table 1: In Vitro Antiviral Activity

| Compound | HIV-1 Strain | Cell Line | EC50 (nM) | CC50 (µM) |

| GSK3839919 (22) | NLRepRluc | MT-2 | 3.0 ± 0.9 | 19.5 |

| Precursor (12) | NLRepRluc | MT-2 | 2.6 ± 0.8 | 22.5 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Table 2: Pharmacokinetic Parameters in Animal Models

| Species | Compound | Route | CL (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | F (%) |

| Mouse (CD-1) | GSK3839919 (22) | IV | 25 ± 4 | 2.1 ± 0.2 | 1.1 ± 0.1 | 48 |

| PO | ||||||

| Precursor (12) | IV | 19 ± 2 | 1.9 ± 0.1 | 1.3 ± 0.1 | 75 | |

| PO | ||||||

| Rat (Sprague-Dawley) | GSK3839919 (22) | IV | 12 ± 1 | 1.6 ± 0.1 | 1.9 ± 0.2 | 87 |

| PO | ||||||

| Precursor (12) | IV | 8.5 ± 0.8 | 1.3 ± 0.1 | 2.0 ± 0.1 | 71 | |

| PO | ||||||

| Dog (Beagle) | GSK3839919 (22) | IV | 2.1 ± 0.3 | 0.8 ± 0.1 | 4.8 ± 0.8 | 100 |

| PO | ||||||

| Precursor (12) | IV | 2.8 ± 0.4 | 1.1 ± 0.1 | 4.7 ± 0.4 | 100 | |

| PO | ||||||

| Monkey (Cynomolgus) | GSK3839919 (22) | IV | 2.5 ± 0.2 | 0.8 ± 0.1 | 4.0 ± 0.4 | 100 |

| PO | ||||||

| Precursor (12) | IV | 2.7 ± 0.3 | 1.0 ± 0.1 | 4.5 ± 0.5 | 100 | |

| PO |

CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability.

Experimental Protocols

The following are detailed protocols for key experiments based on the methodologies described in the preclinical profiling of GSK3839919.[1]

Protocol 1: In Vitro Antiviral Assay

This protocol describes a cell-based assay to determine the anti-HIV-1 potency of a test compound.

Caption: Experimental workflow for the in vitro antiviral assay.

Materials:

-

MT-2 human T-cell line

-

HIV-1 NLRepRluc reporter virus

-

GSK3839919 (or other test compound)

-

Complete growth medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

96-well microtiter plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Preparation: Culture MT-2 cells in complete growth medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell density as required for the assay format.

-

Compound Preparation: Prepare a stock solution of GSK3839919 in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for the assay.

-

Infection: Infect MT-2 cells with the HIV-1 NLRepRluc virus at a predetermined multiplicity of infection (MOI).

-

Assay Setup: In a 96-well plate, add the infected MT-2 cells to wells containing the serially diluted GSK3839919. Include appropriate controls:

-

Virus control (infected cells, no compound)

-

Cell control (uninfected cells, no compound)

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

-

Measurement: After incubation, add luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Pharmacokinetic Study in Animal Models

This protocol outlines the procedure for determining the pharmacokinetic profile of GSK3839919 following intravenous and oral administration.

Caption: Experimental workflow for pharmacokinetic studies.

Materials:

-

Male CD-1 mice, Sprague-Dawley rats, beagle dogs, or cynomolgus monkeys

-

GSK3839919

-

Dosing vehicles:

-

Intravenous (IV): 90:10 PEG-400/Ethanol

-

Oral (PO): 90:5:5 PEG-400/Ethanol/TPGS

-

-

Blood collection tubes (e.g., with anticoagulant)

-

Centrifuge

-

LC-MS/MS system

-

Pharmacokinetic analysis software

Procedure:

-

Animal Acclimation: Acclimate animals to the laboratory conditions for an appropriate period before the study.

-

Dosing Formulation:

-

IV Formulation: Prepare a solution of GSK3839919 in 90:10 PEG-400/Ethanol for intravenous administration.

-

PO Formulation: Prepare a solution of GSK3839919 in 90:5:5 PEG-400/Ethanol/TPGS for oral administration.

-

-

Administration:

-

IV Group: Administer the IV formulation to a group of animals at a specified dose (e.g., 1 mg/kg).

-

PO Group: Administer the PO formulation to a separate group of animals via oral gavage at a specified dose (e.g., 2-5 mg/kg).

-

-

Blood Sampling: Collect blood samples from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Processing: Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of GSK3839919 in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use appropriate software to perform non-compartmental or compartmental analysis of the plasma concentration-time data to determine key pharmacokinetic parameters (CL, Vdss, t1/2, AUC, and F).

Conclusion

GSK3839919 demonstrates potent in vitro anti-HIV activity and a favorable pharmacokinetic profile across multiple preclinical species. Its novel allosteric mechanism of action makes it an attractive candidate for further development, particularly for its potential to be effective against HIV strains resistant to other classes of antiretrovirals. The lack of available in vivo efficacy data in relevant animal models of HIV infection is a significant gap that needs to be addressed in future studies to fully elucidate the therapeutic potential of this compound. The protocols and data presented here provide a foundation for researchers to design and execute further preclinical and translational studies on GSK3839919 and other allosteric integrase inhibitors.

References

Application Notes and Protocols for Determining the Dose-Response Curve of GSK-X, a PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for determining the dose-response curve of a hypothetical PI3K inhibitor, GSK-X. The protocols outlined herein are fundamental for characterizing the potency and efficacy of kinase inhibitors in both biochemical and cellular contexts. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention.[2][5][6] These notes offer a comprehensive guide for researchers engaged in the preclinical evaluation of novel therapeutic agents targeting this pathway.

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K.[2] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[3][7] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1).[2] This co-localization at the plasma membrane facilitates the phosphorylation and activation of Akt by PDK1 and the mTORC2 complex.[2]

Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating various cellular functions.[2][6] For instance, Akt can promote cell survival by inhibiting pro-apoptotic proteins and enhance cell proliferation by modulating cell cycle regulators.[2][3] A key downstream effector of Akt is the mammalian target of rapamycin (mTOR), which, as part of the mTORC1 complex, plays a central role in regulating protein synthesis and cell growth.[1] The tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[1]

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

In Vitro PI3K Kinase Assay

This protocol describes a biochemical assay to determine the in vitro potency of GSK-X against a specific PI3K isoform (e.g., PI3Kα). The assay measures the phosphorylation of PIP2 to PIP3.

Workflow Diagram:

Caption: Workflow for the in vitro PI3K kinase assay.

Materials:

-

Recombinant human PI3Kα enzyme

-

GSK-X compound

-

PIP2 substrate

-

ATP

-

Kinase assay buffer

-

Detection reagent (e.g., a fluorescently labeled PIP3-binding protein)

-

384-well assay plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of GSK-X in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Assay Plate Setup:

-

Add 5 µL of kinase assay buffer to each well of a 384-well plate.

-

Add 1 µL of the GSK-X serial dilutions to the appropriate wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

-

Add 2 µL of a mixture containing the PI3Kα enzyme and PIP2 substrate to each well.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Stop the reaction and detect the amount of PIP3 produced by adding 10 µL of the detection reagent.

-

Incubate the plate at room temperature for another 30-60 minutes to allow the detection signal to stabilize.

-

-

Data Acquisition: Read the fluorescence signal on a compatible plate reader.

-

Data Analysis:

-

Subtract the background signal (no-enzyme control) from all other readings.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the percent inhibition versus the log of the GSK-X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Hypothetical Data Presentation:

| GSK-X Concentration (nM) | % Inhibition (Mean ± SD, n=3) |

| 1000 | 98.5 ± 1.2 |

| 333 | 95.2 ± 2.5 |

| 111 | 88.7 ± 3.1 |

| 37 | 75.4 ± 4.0 |

| 12.3 | 52.1 ± 3.8 |

| 4.1 | 28.9 ± 2.9 |

| 1.37 | 10.5 ± 1.5 |

| 0.46 | 2.1 ± 0.8 |

| 0.15 | 0.5 ± 0.3 |

| 0 (Vehicle) | 0.0 ± 1.8 |

Calculated IC50: 15 nM

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of GSK-X on the proliferation of a cancer cell line known to have an activated PI3K/Akt pathway (e.g., a PTEN-null cell line). The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells.

Workflow Diagram:

Caption: Workflow for the cell-based proliferation (MTT) assay.

Materials:

-

Cancer cell line with an activated PI3K/Akt pathway

-

Complete cell culture medium

-

GSK-X compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader capable of absorbance measurement

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment:

-

Prepare a serial dilution of GSK-X in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GSK-X. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the percent viability versus the log of the GSK-X concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

-

Hypothetical Data Presentation:

| GSK-X Concentration (nM) | % Cell Viability (Mean ± SD, n=3) |

| 10000 | 5.2 ± 1.1 |

| 3333 | 15.8 ± 2.3 |

| 1111 | 35.4 ± 3.5 |

| 370 | 51.2 ± 4.2 |

| 123 | 78.9 ± 5.1 |

| 41 | 92.3 ± 3.9 |

| 13.7 | 98.1 ± 2.5 |

| 4.6 | 99.5 ± 1.8 |

| 1.5 | 100.2 ± 2.0 |

| 0 (Vehicle) | 100.0 ± 3.1 |

Calculated GI50: 350 nM

Conclusion

The protocols described in these application notes provide a robust framework for determining the dose-response curve of the PI3K inhibitor GSK-X. The in vitro kinase assay allows for the direct assessment of the compound's potency against its molecular target, while the cell-based proliferation assay provides insight into its functional effects in a relevant cellular context. The resulting IC50 and GI50 values are critical parameters for the continued preclinical development of GSK-X and for informing subsequent in vivo efficacy studies.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. cusabio.com [cusabio.com]

- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Chemokine Receptor Signaling with GSK163929

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK163929 is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5). CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking and is also a major co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. By blocking the interaction of CCR5 with its endogenous chemokine ligands (e.g., RANTES/CCL5, MIP-1α/CCL3, and MIP-1β/CCL4), this compound serves as a valuable tool for investigating the physiological and pathological roles of CCR5 signaling. These application notes provide an overview of this compound and detailed protocols for its use in studying chemokine receptor signaling. While development of this compound was halted due to toxicity concerns, it remains a useful research compound for in vitro studies.

Mechanism of Action

This compound is a small molecule antagonist that binds to the CCR5 receptor, preventing the binding of its natural chemokine ligands. This blockade inhibits the downstream signaling cascades initiated by chemokine binding, which include G protein activation, calcium mobilization, and ultimately, cell migration.

Data Presentation

The following table summarizes the available quantitative data for this compound.

| Parameter | Cell Line | Assay Type | Value (nM) |

| IC50 | HOS (Human Osteosarcoma) cells | HIV-1Ba-L infection | 4.26[1] |

| IC50 | PBL (Peripheral Blood Lymphocyte) cells | HIV-1Ba-L infection | 3.47[1] |

Signaling Pathways and Experimental Workflows

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CCR5 receptor.

Materials:

-

HEK293 cells stably expressing human CCR5

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Radioligand: [125I]-CCL5 (or other suitable CCR5 radioligand)

-

Non-specific binding control: A high concentration of a non-labeled CCR5 ligand (e.g., Maraviroc)

-

This compound stock solution (in DMSO)

-

96-well filter plates and vacuum manifold

-

Scintillation counter and scintillation fluid

Protocol:

-

Membrane Preparation:

-

Culture CCR5-expressing HEK293 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of [125I]-CCL5 to each well.

-

Add increasing concentrations of this compound to the wells.

-

For determining non-specific binding, add a saturating concentration of a non-labeled CCR5 ligand.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit chemokine-induced intracellular calcium release.

Materials:

-

Cells endogenously or recombinantly expressing CCR5 (e.g., L1.2-CCR5 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

CCR5 agonist (e.g., CCL5/RANTES)

-

This compound stock solution (in DMSO)

-

Fluorescence plate reader with automated injection capabilities

Protocol:

-

Cell Preparation:

-

Plate CCR5-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Load the cells with Fluo-4 AM dye in the presence of Pluronic F-127 for a specified time at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Assay Procedure:

-

Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

-